Introduction: The Benzamide Scaffold and the Potential of N-(4-oxo-butyl)-benzamide
Introduction: The Benzamide Scaffold and the Potential of N-(4-oxo-butyl)-benzamide
An In-depth Technical Guide to the Chemical Structure and Properties of N-(4-oxo-butyl)-benzamide
Prepared for: Researchers, scientists, and drug development professionals.
The benzamide moiety, a simple yet elegant fusion of a benzene ring and an amide functional group, represents a cornerstone in modern medicinal chemistry.[1] Its prevalence in a vast array of pharmacologically active compounds stems from its ability to form stable, directional hydrogen bonds and engage in various non-covalent interactions, rendering it a "privileged scaffold" for drug design.[1] Benzamide derivatives have demonstrated a remarkable diversity of biological activities, finding applications as antipsychotics, anti-inflammatory agents, anticancer therapeutics, and antimicrobials.[1] This technical guide focuses on a specific, yet underexplored, member of this family: N-(4-oxo-butyl)-benzamide. This molecule uniquely combines the established pharmacophore of benzamide with a reactive alkyl ketone side chain, opening avenues for further chemical modification and exploration of novel biological targets.
This document provides a comprehensive overview of the chemical structure, synthesis, and predicted physicochemical and spectroscopic properties of N-(4-oxo-butyl)-benzamide. By integrating established principles of organic chemistry with data from analogous structures, this guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their scientific endeavors.
Molecular Structure and Identification
N-(4-oxo-butyl)-benzamide possesses a well-defined molecular architecture, the understanding of which is fundamental to predicting its reactivity and biological interactions.
Chemical Structure:
The molecule consists of a central benzamide core where the amide nitrogen is substituted with a four-carbon butyl chain. The terminal carbon of this butyl chain is oxidized to a ketone, specifically an aldehyde in this case (4-oxobutyl implies an aldehyde at the 4-position of the butyl group attached to the nitrogen).
Structural Identifiers:
| Identifier | Value |
| IUPAC Name | N-(4-oxobutyl)benzamide |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Canonical SMILES | O=CCCCNC(=O)C1=CC=CC=C1 |
Proposed Synthesis of N-(4-oxo-butyl)-benzamide
While a specific, dedicated synthesis for N-(4-oxo-butyl)-benzamide is not prominently documented in publicly available literature, its synthesis can be reliably achieved through well-established amide bond formation reactions.[][3][4] The most common and effective methods involve the coupling of a benzoic acid derivative with an appropriate amine.[3][4]
Method 1: Amide Coupling using a Coupling Reagent
This is a widely used method in medicinal chemistry due to its mild reaction conditions and high yields.[3][5]
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Reaction Scheme:
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Benzoic acid is activated by a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions.[5] The activated carboxylic acid then reacts with 4-aminobutanal to form the desired amide.
-
-
Detailed Protocol:
-
Dissolve benzoic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, prepare a solution of 4-aminobutanal (or its more stable diethyl acetal protected form, followed by a deprotection step) (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in the same solvent.
-
Slowly add the amine solution to the activated benzoic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 2: Acylation using Benzoyl Chloride (Schotten-Baumann Reaction)
This classic method involves the reaction of an amine with an acid chloride under basic conditions.[6]
-
Reaction Scheme:
-
Benzoyl chloride reacts with 4-aminobutanal in the presence of a base, such as aqueous sodium hydroxide or pyridine, to yield N-(4-oxo-butyl)-benzamide.
-
-
Detailed Protocol:
-
Dissolve 4-aminobutanal (1.0 equivalent) in a biphasic solvent system, such as dichloromethane and aqueous sodium hydroxide solution (2M).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture.
-
Continue stirring vigorously at room temperature for 2-4 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize or purify by column chromatography as needed.
-
Synthesis Workflow Diagram:
Caption: Proposed synthetic routes to N-(4-oxo-butyl)-benzamide.
Predicted Physicochemical Properties
The physical and chemical properties of N-(4-oxo-butyl)-benzamide can be inferred from its structure and by comparison with related benzamide derivatives.
| Property | Predicted Value/Observation | Rationale |
| Appearance | White to off-white solid | Benzamide and its simple N-alkyl derivatives are typically crystalline solids at room temperature.[7][8] |
| Melting Point | Moderately high | The presence of the amide group allows for strong intermolecular hydrogen bonding, leading to a higher melting point compared to non-amide analogues. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in non-polar solvents; slightly soluble in water. | The amide and ketone functionalities impart polarity, while the benzene ring and alkyl chain contribute to some lipophilicity. |
| Stability | Stable under normal laboratory conditions. | Amide bonds are generally robust. However, it may be sensitive to strong acids or bases, which could catalyze hydrolysis. The aldehyde group may be susceptible to oxidation. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized N-(4-oxo-butyl)-benzamide. The following data are predicted based on the known spectral characteristics of its constituent functional groups.[9][10][11][12][13][14][15]
¹H NMR Spectroscopy (predicted in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.8 | t | 1H | -CHO | Aldehyde proton, typically found at high chemical shifts and may show coupling to the adjacent CH₂ group. |
| ~ 7.8-7.9 | d | 2H | Ar-H (ortho to C=O) | Aromatic protons ortho to the electron-withdrawing carbonyl group are deshielded. |
| ~ 7.4-7.6 | m | 3H | Ar-H (meta and para) | Remaining aromatic protons. |
| ~ 6.5-7.0 | br s | 1H | -NH- | Amide proton, chemical shift can be variable and the peak is often broad. |
| ~ 3.5 | q | 2H | -NH-CH₂ - | Methylene group attached to the amide nitrogen, deshielded by the nitrogen. |
| ~ 2.8 | t | 2H | -CH₂ -CHO | Methylene group alpha to the aldehyde carbonyl, deshielded by the carbonyl group. |
| ~ 2.1 | p | 2H | -CH₂-CH₂ -CH₂- | Methylene group in the middle of the butyl chain. |
¹³C NMR Spectroscopy (predicted in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 202 | -C HO | Aldehyde carbonyl carbon, typically in the 190-215 ppm range.[10][15] |
| ~ 168 | -C (=O)NH- | Amide carbonyl carbon, typically in the 165-185 ppm range.[14] |
| ~ 134 | Ar-C (quaternary) | Aromatic carbon attached to the carbonyl group. |
| ~ 132 | Ar-CH (para) | Para-aromatic carbon. |
| ~ 129 | Ar-CH (meta) | Meta-aromatic carbons. |
| ~ 127 | Ar-CH (ortho) | Ortho-aromatic carbons. |
| ~ 43 | -C H₂-CHO | Carbon alpha to the aldehyde carbonyl. |
| ~ 39 | -NH-C H₂- | Carbon attached to the amide nitrogen. |
| ~ 23 | -CH₂-C H₂-CH₂- | Central carbon of the butyl chain. |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, broad | N-H stretch (secondary amide)[7] |
| ~ 3060 | Medium | Aromatic C-H stretch |
| ~ 2940, 2860 | Medium | Aliphatic C-H stretch |
| ~ 2720 | Weak | Aldehyde C-H stretch (Fermi doublet)[10][16] |
| ~ 1725 | Strong, sharp | C=O stretch (aldehyde)[10][12][16][17] |
| ~ 1650 | Strong, sharp | C=O stretch (Amide I band)[7][12][17] |
| ~ 1580, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~ 1540 | Medium | N-H bend (Amide II band)[17] |
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 191) should be observed.
-
Key Fragmentation Patterns:
-
Loss of the butyl chain: A prominent peak at m/z = 122 corresponding to the benzamide cation [C₆H₅CONH₂]⁺.
-
Benzoyl cation: A strong peak at m/z = 105 corresponding to the [C₆H₅CO]⁺ fragment, resulting from cleavage of the amide C-N bond.
-
Phenyl cation: A peak at m/z = 77 corresponding to the [C₆H₅]⁺ fragment, from the loss of CO from the benzoyl cation.
-
Alpha-cleavage: Fragmentation adjacent to the ketone and amide functionalities.
-
Spectroscopic Data Interpretation Workflow:
Caption: Workflow for the spectroscopic characterization of N-(4-oxo-butyl)-benzamide.
Potential Applications and Future Directions
The bifunctional nature of N-(4-oxo-butyl)-benzamide, possessing both a recognized pharmacophore and a reactive handle, makes it an attractive molecule for further investigation in drug discovery and chemical biology.
-
Medicinal Chemistry: The benzamide core is a well-established scaffold for targeting a variety of receptors and enzymes. The 4-oxo-butyl side chain can be utilized for:
-
Linker Chemistry: The aldehyde can be used as a point of attachment for linkers in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
-
Further Derivatization: The aldehyde can be readily converted into other functional groups (e.g., amines, alcohols, carboxylic acids) to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
-
Covalent Inhibition: The aldehyde functionality could potentially be exploited for the design of covalent inhibitors that form Schiff bases with nucleophilic residues (e.g., lysine) in target proteins.
-
-
Chemical Biology: N-(4-oxo-butyl)-benzamide can serve as a versatile probe for:
-
Target Identification: By attaching affinity tags or photo-crosslinkers to the aldehyde, this molecule could be used to identify the biological targets of novel benzamide-based compounds.
-
Assay Development: The aldehyde can be used to immobilize the molecule on solid supports for use in high-throughput screening assays.
-
Conclusion
N-(4-oxo-butyl)-benzamide is a molecule with significant untapped potential. While specific experimental data for this compound is scarce in the current literature, its chemical properties and spectroscopic signatures can be reliably predicted based on the extensive knowledge of its constituent functional groups. The synthetic routes outlined in this guide are robust and adaptable, providing a clear path for its preparation in a laboratory setting. The unique combination of a stable benzamide pharmacophore and a reactive aldehyde functionality makes N-(4-oxo-butyl)-benzamide a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and chemical biology. This guide provides the foundational knowledge necessary for researchers to embark on the synthesis, characterization, and further exploration of this promising compound.
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